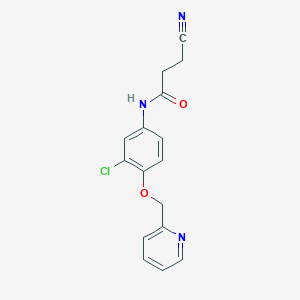
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyridinylmethoxy group, and a cyanopropanamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide typically involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with a suitable cyanopropanamide precursor. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinylmethoxy group and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are synthesized using similar methods.
Uniqueness
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl ring and cyanopropanamide moiety provide opportunities for diverse chemical modifications and applications in various research fields.
Propiedades
Fórmula molecular |
C16H14ClN3O2 |
|---|---|
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3-cyanopropanamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-10-12(20-16(21)5-3-8-18)6-7-15(14)22-11-13-4-1-2-9-19-13/h1-2,4,6-7,9-10H,3,5,11H2,(H,20,21) |
Clave InChI |
PROJTPZZSFRKIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


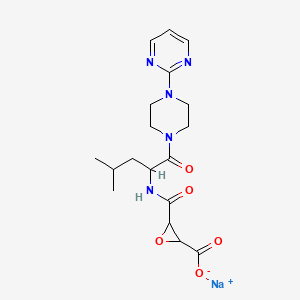
amine](/img/structure/B12104030.png)
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)

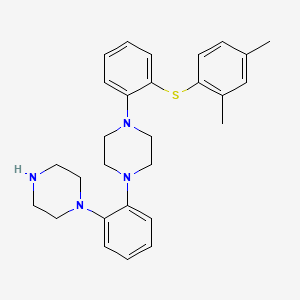
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
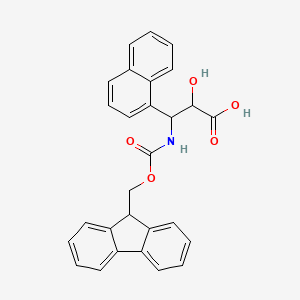

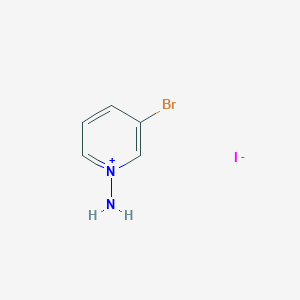


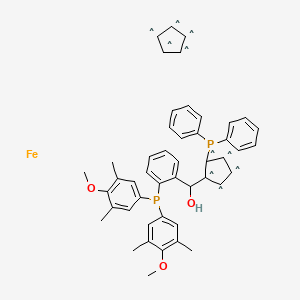
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
